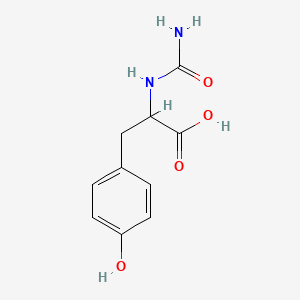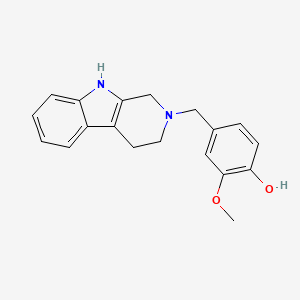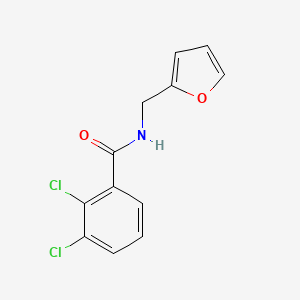
N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are involved in cellular processes. This inhibition leads to the suppression of cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have neuroprotective effects and enhance cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its potent biological activity, low toxicity, and relative ease of synthesis. However, its limitations include its poor solubility in water and the need for specialized equipment for its synthesis and purification.
Future Directions
For the study of N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in scientific research.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-bromoaniline and 4-methylphenylacetic acid with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and solvent under specific conditions. The yield of the reaction is optimized by controlling the temperature, reaction time, and concentration of reagents.
Scientific Research Applications
N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-bromophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-6-8-14(9-7-12)21-11-13(10-17(21)22)18(23)20-16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKKNOCAHDONRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)

![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)


![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)


![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
